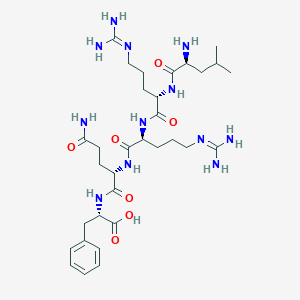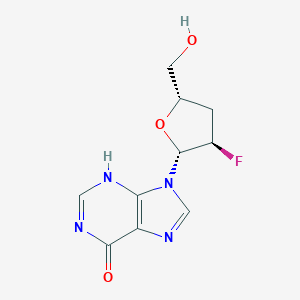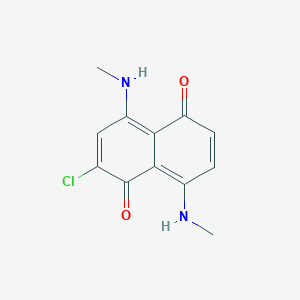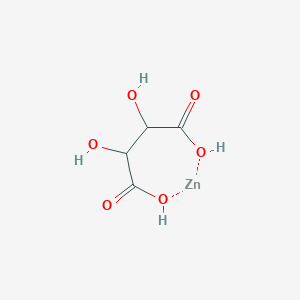
Dynorphin B (5-9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dynorphin B (5-9) is a peptide that is derived from the larger protein known as prodynorphin. This peptide is known for its ability to bind to the kappa-opioid receptor, a G protein-coupled receptor that is widely distributed throughout the central nervous system. Dynorphin B (5-9) has been the subject of extensive scientific research due to its potential therapeutic applications and its role in regulating various physiological processes.
Wirkmechanismus
Dynorphin B (Dynorphin B (5-9)) binds to the kappa-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), which can have various downstream effects depending on the cell type and context.
Biochemical and Physiological Effects
Dynorphin B (Dynorphin B (5-9)) has been shown to have various biochemical and physiological effects. It has been shown to have analgesic effects, which are mediated by its binding to the kappa-opioid receptor. It has also been shown to have anti-inflammatory effects, which are mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Dynorphin B (Dynorphin B (5-9)) has several advantages for lab experiments. It is a relatively small peptide, which makes it easy to synthesize and purify. It also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa-opioid receptor and its downstream signaling pathways.
One limitation of using dynorphin B (Dynorphin B (5-9)) in lab experiments is that it is not very stable. It can be degraded by proteases, which can complicate experiments that require long incubation times. Another limitation is that it can be difficult to control the concentration of dynorphin B (Dynorphin B (5-9)) in experiments, as it tends to aggregate at high concentrations.
Zukünftige Richtungen
There are several future directions for research on dynorphin B (Dynorphin B (5-9)). One area of interest is the development of novel analogs that have improved stability and pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for dynorphin B (Dynorphin B (5-9)), such as in the treatment of neurodegenerative diseases or psychiatric disorders. Finally, there is a need for further research on the downstream signaling pathways that are activated by dynorphin B (Dynorphin B (5-9)) binding to the kappa-opioid receptor, as this could lead to the development of new drugs that target these pathways.
Synthesemethoden
Dynorphin B (Dynorphin B (5-9)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise assembly of the peptide chain using protected amino acid derivatives and coupling reagents. After the peptide is fully assembled, it is deprotected and cleaved from the resin support. The peptide is then purified using various chromatography techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Wissenschaftliche Forschungsanwendungen
Dynorphin B (Dynorphin B (5-9)) has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, making it a potential candidate for the treatment of pain. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
132733-02-9 |
|---|---|
Molekularformel |
C32H54N12O7 |
Molekulargewicht |
718.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H54N12O7/c1-18(2)16-20(33)26(46)41-21(10-6-14-39-31(35)36)27(47)42-22(11-7-15-40-32(37)38)28(48)43-23(12-13-25(34)45)29(49)44-24(30(50)51)17-19-8-4-3-5-9-19/h3-5,8-9,18,20-24H,6-7,10-17,33H2,1-2H3,(H2,34,45)(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)(H4,35,36,39)(H4,37,38,40)/t20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
NEKOYHRIDQWRQZ-LSBAASHUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Andere CAS-Nummern |
132733-02-9 |
Sequenz |
LRRQF |
Synonyme |
dynorphin B (5-9) LRRQF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















